2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
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Overview
Description
2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol typically involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound’s phenolic and imine groups can interact with enzymes or receptors, leading to various biological effects. For example, the phenolic groups can act as antioxidants, while the imine groups can form covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol
- Indole derivatives
Uniqueness
2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-7-3-5-15(21(19)25)13-23-17-9-11-18(12-10-17)24-14-16-6-4-8-20(28-2)22(16)26/h3-14,25-26H,1-2H3 |
InChI Key |
ZNDKBXKYOFTJMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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